5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine
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Overview
Description
5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyridine ring substituted with an iodine atom and an amine group, which is further connected to a pyrazole ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Iodination of Pyridine: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to obtain 5-iodopyridine.
Formation of the Propyl Chain: The 5-iodopyridine is then reacted with 3-bromopropylamine in the presence of a base like potassium carbonate to form 5-iodo-N-(3-bromopropyl)pyridin-2-amine.
Substitution with Pyrazole: Finally, the 5-iodo-N-(3-bromopropyl)pyridin-2-amine is reacted with 1-methylpyrazole under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different nucleophiles replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound with modified functional groups.
Coupling Reactions: Products include biaryl or other coupled structures.
Scientific Research Applications
5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity towards these targets. The compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine
- 5-chloro-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine
- 5-fluoro-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine
Uniqueness
The uniqueness of 5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The iodine atom can participate in specific interactions such as halogen bonding, which can be advantageous in certain applications.
Properties
IUPAC Name |
5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN4/c1-17-9-10(7-16-17)3-2-6-14-12-5-4-11(13)8-15-12/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMANZWYOHPNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCNC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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